molecular formula C26H25ClN4O4S B11358223 5-[(2-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[(2-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11358223
M. Wt: 525.0 g/mol
InChI Key: NZHQDCJGOCPKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amino}-N-(2,4-dimethylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a pyrimidine core substituted with diverse functional groups, including a chlorophenyl, furan, and dimethylphenyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amino}-N-(2,4-dimethylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrimidine core. The general synthetic route can be summarized as follows:

    Formation of Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl, furan, and dimethylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids as catalysts.

    Methanesulfonylation: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product. This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amino}-N-(2,4-dimethylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the chlorophenyl group may yield various substituted aromatic compounds.

Scientific Research Applications

5-{[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amino}-N-(2,4-dimethylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Organic Synthesis: The compound’s diverse functional groups make it a valuable building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 5-{[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amino}-N-(2,4-dimethylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amino}-N-(2,4-dimethylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide
  • 5-{[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amino}-N-(2,4-dimethylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-{[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amino}-N-(2,4-dimethylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural diversity makes it a versatile compound for various scientific research and industrial applications.

Properties

Molecular Formula

C26H25ClN4O4S

Molecular Weight

525.0 g/mol

IUPAC Name

5-[(2-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H25ClN4O4S/c1-17-10-11-22(18(2)13-17)29-25(32)24-23(14-28-26(30-24)36(3,33)34)31(16-20-8-6-12-35-20)15-19-7-4-5-9-21(19)27/h4-14H,15-16H2,1-3H3,(H,29,32)

InChI Key

NZHQDCJGOCPKBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=CC=C3Cl)CC4=CC=CO4)S(=O)(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.